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molecular formula C16H31NO3 B8800416 6-(Decanoylamino)hexanoic acid CAS No. 69242-01-9

6-(Decanoylamino)hexanoic acid

Cat. No. B8800416
M. Wt: 285.42 g/mol
InChI Key: YBIBDFKVNLYIKB-UHFFFAOYSA-N
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Patent
US04634551

Procedure details

N-decanoyl-6-aminocaproic acid was prepared by reaction of decanoyl chloride with 6-aminocaproic acid according to the procedure described in Example I. From 95.4 g (0.500 mol) of decanoyl chloride and 65.6 g (0.500 mol) of 6-aminocaproic acid was obtained 140 g (98%) of N-decanoyl-6-aminocaproic acid, mp 73°-78° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>>[C:1]([Cl:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20].[C:1]([NH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 95.4 g
Name
Type
product
Smiles
NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
AMOUNT: MASS 65.6 g
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)NCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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